molecular formula C10H17BrO B2733907 2-[1-(Bromomethyl)cyclobutyl]oxane CAS No. 2095409-45-1

2-[1-(Bromomethyl)cyclobutyl]oxane

Cat. No.: B2733907
CAS No.: 2095409-45-1
M. Wt: 233.149
InChI Key: IDCYVDOZOHQKRE-UHFFFAOYSA-N
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Description

Contextualization of Halomethyl Cycloalkanes in Synthetic Organic Chemistry

Halomethyl cycloalkanes, such as (bromomethyl)cyclobutane (B93029), are recognized as versatile building blocks in organic synthesis. The bromomethyl group is a reactive handle, susceptible to nucleophilic substitution and elimination reactions, allowing for the introduction of diverse functionalities. For instance, (bromomethyl)cyclobutane is a key intermediate in the synthesis of pharmaceuticals like the analgesic butorphanol (B1668111) and other bioactive compounds. chemicalbook.com The cyclobutane (B1203170) ring itself imparts unique conformational constraints and steric properties to molecules, which can be advantageous in drug design and materials science. rsc.org The reactivity of the bromomethyl group makes these compounds precursors to a wide array of more complex molecules.

Overview of Cyclic Ether Systems, particularly Tetrahydropyrans (Oxanes), in Organic Synthesis

The tetrahydropyran (B127337) (THP) ring, known systematically as oxane, is a prevalent structural motif in a vast number of biologically active natural products, including marine toxins, pheromones, and complex macrolides like erythromycin. wikipedia.orgresearchgate.netchemicalbook.com This ubiquity has made the synthesis of substituted tetrahydropyrans a significant goal in organic chemistry. rsc.orgnih.govresearchgate.net

Beyond being a core structural component, the THP moiety serves a critical role as a protecting group for alcohols in multi-step syntheses. wikipedia.orgorganic-chemistry.org Alcohols react with dihydropyran to form a THP ether, which is stable under many reaction conditions but can be readily removed with acid catalysis. wikipedia.orgorganic-chemistry.org The development of new methods for constructing the THP ring is an active area of research, with strategies including hetero-Diels-Alder reactions, Prins cyclizations, and various metal-mediated cyclizations. rsc.orgresearchgate.net

Notable Natural Products Containing the Tetrahydropyran (Oxane) Ring:

Natural ProductBiological Significance
Eribulin (Halaven®) A microtubule dynamics inhibitor used in cancer therapy, derived from the marine sponge natural product halichondrin B. pharmablock.com
Centrolobine Exhibits anti-leishmanial activity. researchgate.net
Phorboxazole A Shows potent cytostatic activity against various cancer cell lines. researchgate.net
Gambierol A marine polycyclic ether toxin associated with ciguatera fish poisoning. nih.gov

Significance of Spanning Motifs: Cyclobutyl-Oxane Connectivity

The direct, spiro-like linkage between a cyclobutane and a tetrahydropyran ring in 2-[1-(bromomethyl)cyclobutyl]oxane creates a unique three-dimensional structure. Such "spanning motifs," where two different ring systems are joined, are of increasing interest in medicinal chemistry for their ability to explore novel chemical space. The rigid, strained nature of the cyclobutane ring combined with the chair conformation of the oxane ring can enforce specific orientations of substituents, which is crucial for binding to biological targets. rsc.orgpharmablock.com The synthesis of such spirocyclic systems often requires specialized strategies to control stereochemistry at the congested junction of the two rings.

Historical Development and Relevant Methodologies in Related Chemical Classes

The synthesis of the components of this compound is rooted in well-established and evolving chemical methodologies.

Ether Synthesis: The foundational method for forming ethers is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. rsc.org For cyclic ethers like tetrahydropyran, intramolecular versions of this reaction are key. Modern methods for cyclic ether formation have expanded to include:

Cyclodehydration of diols: Using acid catalysts to form a cyclic ether from a linear 1,5-diol (for tetrahydropyran). royalsocietypublishing.org

Prins Cyclization: The acid-catalyzed condensation of a homoallylic alcohol with an aldehyde to form a substituted tetrahydropyran. researchgate.net

Intramolecular opening of epoxides: Where a nearby hydroxyl group attacks an epoxide to form a cyclic ether ring. nih.gov

Functionalization of Cycloalkanes: The preparation of the (bromomethyl)cyclobutane portion typically starts with a precursor like cyclobutanemethanol. google.com The conversion of the alcohol to the bromide can be achieved using various brominating agents, such as triphenylphosphine (B44618) and bromine, a method that has been refined to improve yields and safety for industrial-scale production. chemicalbook.comgoogle.com The synthesis of the cyclobutane ring itself can be accomplished through methods like the Diels-Alder reaction between ethylene (B1197577) and acrylic acid, followed by reduction. google.com

The combination of these established and advanced synthetic strategies provides the framework through which complex molecules like this compound can be conceptualized and prepared, offering a scaffold for further chemical exploration.

Properties

IUPAC Name

2-[1-(bromomethyl)cyclobutyl]oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BrO/c11-8-10(5-3-6-10)9-4-1-2-7-12-9/h9H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCYVDOZOHQKRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C2(CCC2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 1 Bromomethyl Cyclobutyl Oxane

Precursor Synthesis and Functionalization Strategies

The successful synthesis of 2-[1-(Bromomethyl)cyclobutyl]oxane is critically dependent on the availability of suitably functionalized cyclobutane (B1203170) and tetrahydropyran (B127337) precursors. These precursors must contain the necessary reactive handles to facilitate the crucial carbon-carbon bond formation that establishes the spirocyclic junction.

Synthesis of Cyclobutyl-Containing Precursors

Further elaboration of cyclobutanecarboxylic acid can lead to a variety of precursors suitable for spirocyclization. For instance, conversion to 1,1-cyclobutanedicarboxylic acid can be achieved through the hydrolysis of its corresponding ethyl ester or the half-nitrile, 1-cyano-1-carboxycyclobutane. orgsyn.org This dicarboxylic acid can then serve as a precursor for more complex cyclobutane structures.

Another key cyclobutane precursor is 1-(hydroxymethyl)cyclobutane-1-carbonitrile. This compound can be synthesized from cyclobutanone (B123998) through the formation of an oxime intermediate, which is subsequently dehydrated to the nitrile. vaia.com The presence of both a hydroxyl and a nitrile group offers multiple points for further chemical modification.

For the introduction of a methyl group, which can later be brominated, 2-methylcyclobutanone is a valuable starting material. Asymmetric Strecker synthesis using this ketone can lead to the formation of 1-amino-2-methylcyclobutane-1-carboxylic acids, demonstrating a pathway to introduce substituents onto the cyclobutane ring. unirioja.es

A summary of key cyclobutane precursors and their synthetic origins is presented in Table 1.

PrecursorStarting Material(s)Key Transformation(s)Reference(s)
Cyclobutanecarboxylic acidDiethyl malonate, 1,3-dibromopropaneCondensation, hydrolysis, decarboxylation orgsyn.org
1,1-Cyclobutanedicarboxylic acidDiethyl 1,1-cyclobutanedicarboxylateHydrolysis orgsyn.org
1-(Hydroxymethyl)cyclobutane-1-carbonitrileCyclobutanoneOxime formation, dehydration vaia.com
1-Amino-2-methylcyclobutane-1-carboxylic acid2-MethylcyclobutanoneAsymmetric Strecker synthesis unirioja.es

Synthesis of Tetrahydropyran-Containing Precursors

The tetrahydropyran (oxane) ring is another crucial component of the target molecule. The Prins cyclization is a powerful and widely used method for the stereoselective synthesis of tetrahydropyran rings. ontosight.ai This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with a carbonyl compound. For the synthesis of a spirocyclic system, a ketone such as cyclobutanone could potentially be used as the carbonyl partner.

The synthesis of substituted tetrahydropyrans can also be achieved through intramolecular cyclization reactions. For example, the treatment of certain epoxyalkynes can lead to the formation of the tetrahydropyran ring.

Formation of the this compound Scaffold

With the necessary precursors in hand, the next critical phase is the construction of the spiro[cyclobutane-1,2'-oxane] core. This can be achieved by forming the key carbon-carbon bond at the junction of the two rings, followed by the introduction of the bromomethyl group.

Strategies for Carbon-Carbon Bond Formation at the Cyclobutyl-Oxane Junction

The formation of the spirocyclic C-C bond between the cyclobutane and oxane rings is a pivotal step. Several strategies can be envisioned for this transformation.

One potential approach is a Reformatsky-type reaction . libretexts.orgorganic-chemistry.orgwikipedia.orgiitk.ac.in This reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of zinc metal to form a β-hydroxy ester. libretexts.orgwikipedia.org In the context of this synthesis, cyclobutanone could be reacted with an appropriate halo-ester derived from a tetrahydropyran precursor, or vice versa, to generate the spirocyclic core. The resulting hydroxyl group could then be further manipulated.

Another plausible strategy is the Prins-type cyclization mentioned earlier. The reaction of a homoallylic alcohol with cyclobutanone, catalyzed by a Brønsted or Lewis acid, could directly lead to the formation of the spiro[cyclobutane-1,2'-tetrahydropyran] skeleton. The stereochemical outcome of such cyclizations is often predictable, proceeding through a chair-like transition state. ontosight.ai

Introduction of the Bromomethyl Moiety

The final stage of the synthesis involves the introduction of the bromomethyl group at the C1 position of the cyclobutane ring. This can be accomplished either before or after the formation of the spirocyclic scaffold. A particularly effective method for this transformation is decarboxylative bromination.

Decarboxylative bromination, also known as the Hunsdiecker reaction, is a well-established method for converting carboxylic acids into alkyl bromides with the loss of carbon dioxide. uni-muenchen.de This reaction is particularly suitable for the synthesis of this compound if a precursor such as 2-(1-carboxycyclobutyl)oxane is available.

The classical Hunsdiecker reaction involves the treatment of a silver salt of a carboxylic acid with bromine. uni-muenchen.de However, several modifications have been developed to improve the efficiency and substrate scope of this reaction. For instance, the use of mercuric oxide and bromine (the Cristol-Firth modification) has been successfully applied to the synthesis of 1-bromo-3-chlorocyclobutane (B1620077) from 3-chlorocyclobutanecarboxylic acid. uni-muenchen.de

More recent developments have focused on catalytic versions of the Hunsdiecker reaction. These methods often employ a catalytic amount of a metal salt and a suitable brominating agent. These catalytic approaches offer milder reaction conditions and broader functional group tolerance.

Another approach involves the free radical bromination of a methyl group already present on the cyclobutane ring. For instance, the radical bromination of methylcyclobutane (B3344168) with bromine under UV light can yield a mixture of brominated products. vaia.combyjus.com By controlling the reaction conditions, it may be possible to selectively brominate the methyl group of a precursor like 2-(1-methylcyclobutyl)oxane.

A summary of representative decarboxylative bromination methods is provided in Table 2.

Reaction Name/TypeReagentsKey FeaturesReference(s)
Hunsdiecker ReactionSilver salt of carboxylic acid, BromineClassic method, good for primary alkyl bromides uni-muenchen.de
Cristol-Firth ModificationCarboxylic acid, Mercuric oxide, BromineUseful for certain cyclic systems uni-muenchen.de
Catalytic Decarboxylative BrominationCarboxylic acid, Catalytic metal salt, Brominating agentMilder conditions, broader scope-
Free Radical BrominationAlkyl-substituted precursor, Bromine, UV lightBrominates existing alkyl groups vaia.combyjus.com
Bromination of Alcoholic Precursors

The synthesis of this compound necessitates a precursor, specifically [1-(2-oxanyl)cyclobutyl]methanol, which is then converted to the target compound via bromination. The conversion of primary alcohols to alkyl bromides is a fundamental transformation in organic synthesis, and several methods are applicable.

A common approach involves the use of phosphorus-based reagents. For instance, the reaction of an alcohol with phosphorus tribromide (PBr₃) is a classic method for producing alkyl bromides. Alternatively, the Appel reaction, which utilizes a combination of triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS), offers a mild alternative for this transformation.

Recent advancements have explored novel brominating agents to enhance efficiency and substrate compatibility. One such method uses α,α-dibromo-β-dicarbonyl compounds in the presence of PPh₃. lookchem.com This system allows for the bromination of various primary alcohols at room temperature under neutral conditions, which is particularly advantageous for substrates sensitive to acid. lookchem.com The reaction typically proceeds rapidly, often within minutes. lookchem.com

Another innovative, one-pot strategy involves an in-situ bromination followed by a cross-electrophile coupling reaction. nih.gov This method converts the alcohol to an alkyl bromide intermediate, which is immediately used in a subsequent C-C bond-forming reaction. nih.gov For the synthesis of the target compound, the initial bromination step is most relevant. A system using pyridinium (B92312) tribromide (POP) and tetrabutylammonium (B224687) bromide (TBAB) can achieve quantitative bromination in under a minute before the subsequent coupling step. nih.gov A patent for the synthesis of the similar compound, (bromomethyl)cyclobutane (B93029), describes using triphenyl phosphite (B83602) and bromine in DMF at low temperatures (-12°C to -5°C), achieving a 78% yield on a kilogram scale. chemicalbook.com Another patented method uses a phosphite ester with a benzene (B151609) ring structure and a brominating agent in an aprotic solvent at a controlled temperature of 20-40°C. google.com

The table below summarizes various conditions tested for the bromination of alcohols, which could be adapted for the synthesis of this compound.

Table 1: Optimization of Alcohol Bromination Conditions

Entry Bromine Source Reagent/Catalyst Solvent Temperature (°C) Time Yield (%) Reference
1 α,α-dibromo-β-dicarbonyl PPh₃ CH₂Cl₂ Room Temp 15 min High lookchem.com
2 POP/TBAB Barton's Base MeCN Room Temp ~1 min Quantitative nih.gov
3 Bromine Triphenylphosphite DMF -12 to 20 N/A 78 chemicalbook.com
4 N-Bromosuccinimide (NBS) Mn(OAc)₂, bpy, TMSN₃ PhCF₃ 60 18 h 62 researchgate.net

Ring-Closing Strategies for the Tetrahydropyran Ring

The formation of the tetrahydropyran (oxane) ring is a critical step in the synthesis of the parent structure. Numerous strategies have been developed for constructing tetrahydropyran rings, many of which are applicable to a cyclobutane-substituted precursor. rsc.org These methods often involve the cyclization of a linear precursor containing a hydroxyl group and a reactive functional group positioned to allow for a 6-endo or 6-exo cyclization.

Common strategies include:

Intramolecular Williamson Ether Synthesis: This classic method involves the deprotonation of a long-chain alcohol, which then acts as a nucleophile to displace a leaving group (like a halide or sulfonate) at the other end of the chain, forming the cyclic ether.

Oxy-Michael (or Oxa-Michael) Addition: An intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated carbonyl or related electron-deficient alkene is a powerful method for forming tetrahydropyran rings. researchgate.netacs.org This reaction can be catalyzed by either acid or base. acs.orgacs.org The stereochemical outcome can be highly dependent on the substrate and reaction conditions. acs.org

Ring-Closing Metathesis (RCM): RCM has become a prominent tool for the synthesis of various ring sizes, including tetrahydropyrans. nih.gov This reaction uses ruthenium-based catalysts (e.g., Grubbs catalysts) to form a cyclic alkene from a diene precursor, which can then be hydrogenated to the saturated tetrahydropyran ring. nih.gov

Prins Cyclization: This reaction involves the electrophilic addition of an aldehyde or ketone to a homoallylic alcohol, followed by cyclization to form a tetrahydropyran derivative. ntu.edu.sg

Palladium-Catalyzed Cyclizations: Transition metals, particularly palladium, can catalyze the intramolecular alkoxycarbonylation or other cyclization cascades to form the tetrahydropyran ring. nih.govconicet.gov.ar

The choice of strategy depends on the available starting materials and the desired stereochemistry of the final product. For instance, the intramolecular oxy-Michael reaction is known to be a straightforward method for synthesizing tetrahydropyrans. researchgate.net

Stereoselective and Stereocontrolled Synthesis of this compound

Controlling the stereochemistry at the C2 position of the tetrahydropyran ring is a significant challenge in the synthesis of substituted oxanes like the target compound.

Diastereoselective Synthetic Pathways

Diastereoselective synthesis aims to produce a specific diastereomer of a molecule with multiple stereocenters. For 2-substituted tetrahydropyrans, this often involves controlling the cis/trans relationship between the C2 substituent and another substituent, typically at C6. While the target compound is only substituted at C2, the principles of diastereoselective cyclization are foundational.

Iron(III) chloride has been used as an eco-friendly catalyst for the highly diastereoselective synthesis of cis-2,6-disubstituted tetrahydropyrans from β-hydroxy allylic alcohol derivatives. organic-chemistry.org This method proceeds via a thermodynamic equilibration that favors the more stable cis-isomer, achieving diastereomeric ratios as high as 98:2. organic-chemistry.orgnih.gov

Intramolecular oxy-Michael reactions can also be highly diastereoselective. researchgate.net For example, using high-pressure conditions (13 kbar) with a base like DIPEA can lead to good yields and selectivity in the formation of substituted tetrahydropyrans. researchgate.net Similarly, Brønsted acid-catalyzed intramolecular oxa-conjugate cyclization of α,β-unsaturated ester surrogates can yield 2,6-cis-substituted tetrahydropyrans with good to excellent stereoselectivity (dr from 7:1 to >20:1). acs.org

Enantioselective Synthetic Pathways

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. The development of asymmetric methods to synthesize chiral tetrahydropyrans is an active area of research, driven by the prevalence of this motif in bioactive natural products. rsc.orgscispace.com

Several strategies have been developed:

Tandem Reactions: A one-pot process combining catalytic asymmetric hydrogenation with an oxa-Michael cyclization has been developed to synthesize 2,6-cis-disubstituted tetrahydropyrans with up to 99.9% ee and 99:1 cis/trans selectivity. acs.org

Sequential Catalysis: A highly diastereo- and enantioselective synthesis of cis-2,6-disubstituted tetrahydropyrans was achieved through a one-pot sequential process involving a copper(II)-catalyzed Henry reaction followed by a camphorsulfonic acid-catalyzed intramolecular oxa-Michael reaction, yielding products with excellent enantioselectivities (98–99% ee). acs.org

'Clip-Cycle' Approach: This strategy involves "clipping" together an alcohol and an aryl thioacrylate using olefin metathesis, followed by an intramolecular oxa-Michael cyclization catalyzed by a chiral phosphoric acid to yield tetrahydropyrans with high enantioselectivity (up to 99% ee). whiterose.ac.uk

Catalytic Asymmetric Methods

Catalytic asymmetric synthesis is the most efficient approach for generating enantiomerically enriched products. Both organocatalysis and metal-based catalysis have been successfully applied to the synthesis of chiral tetrahydropyrans. rsc.orgresearchgate.net

Organocatalysis: Small organic molecules can be used as catalysts to produce enantiopure tetrahydropyrans. rsc.orgresearchgate.net For instance, chiral phosphoric acids have been used in intramolecular oxa-Michael additions to achieve high enantioselectivity. whiterose.ac.uk

Chiral Lewis Acid Catalysis: A chiral Lewis acid, such as a Cu(II)-BOX complex, can catalyze an intramolecular cross-dehydrogenative coupling (CDC) of β-ketoesters to provide chiral 2-substituted tetrahydropyrans. scispace.comnih.gov This method generates an oxocarbenium ion electrophile in situ, which then undergoes a highly enantioselective cyclization. scispace.comnih.gov

Palladium Catalysis: Palladium(II)-catalyzed stereospecific cyclization of an allylic alcohol has been used as a key step in the synthesis of natural products containing a tetrahydropyran ring. conicet.gov.ar

The table below presents data from a study on the enantioselective synthesis of tetrahydropyran-4-ones, illustrating the effectiveness of chiral Lewis acid catalysis.

Table 2: Enantioselective Synthesis of Tetrahydropyran-4-ones via CDC Reaction

Substrate (R group) Yield (%) Enantiomeric Ratio (er) Reference
Cinnamyl 72 92:8 scispace.com
Naphthyl 85 98:2 scispace.com
Trisubstituted Cinnamyl 87 97:3 scispace.com
4-Methoxybenzyl 65 98:2 scispace.com

Optimization of Reaction Conditions and Process Development

Optimizing reaction conditions is crucial for developing a robust and scalable synthesis. This involves systematically varying parameters such as solvent, temperature, catalyst loading, and reagent stoichiometry to maximize yield and purity while minimizing reaction time and waste.

Recent advancements in laboratory automation and machine learning have led to the development of machine-assisted process development workflows. rsc.org These systems use data-rich experimentation to rapidly identify optimal reaction conditions. rsc.org A case study on the bromination of primary alcohols demonstrated that such a workflow could achieve complete reaction optimization and modeling within approximately one week. rsc.org

For the bromination of alcoholic precursors, optimization studies often involve screening different brominating agents, solvents, and bases. For example, in the Mn(II)/bipyridine-catalyzed bromination of a C(sp³)-H bond, changing the solvent from 1,2-dichloroethane (B1671644) (10% yield) to trifluorotoluene (62% yield) dramatically improved the reaction outcome. researchgate.net Similarly, for the bromination of phenols with NBS, the volume of the aqueous-ethanolic polyamine (WEPA) solvent and the stoichiometry of NBS were critical factors, with a quantitative yield being achieved under optimized conditions. researchgate.net

In developing ring-closing strategies, optimization is equally important. For macrolactamization, a type of ring-closing reaction, it was found that the choice of solvent and the use of specific activating agents could significantly impact the yield of the desired macrocycle. acs.org Such principles of careful optimization of concentration, temperature, and reagents are directly applicable to the ring-closing synthesis of the tetrahydropyran ring in the target molecule to improve efficiency and selectivity.

Solvent Effects on Reaction Outcomes

The choice of solvent is paramount in the synthesis of cyclic ethers like this compound, as it can significantly influence reaction rates, yields, and even the product distribution. The polarity, proticity, and boiling point of the solvent are key factors that must be carefully selected based on the chosen synthetic route.

A plausible approach for the synthesis of this compound is the Williamson ether synthesis. This method would likely involve the reaction of a deprotonated 1-(hydroxymethyl)cyclobutanol derivative with a suitable electrophile, or the intramolecular cyclization of a halo-alcohol precursor. In such reactions, the solvent's ability to solvate the reacting species is crucial.

Polar aprotic solvents , such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724), are often favored for Williamson ether synthesis. These solvents are effective at solvating the cationic counter-ion of the alkoxide, thereby increasing the nucleophilicity of the oxygen atom and promoting the desired SN2 reaction. The use of such solvents could potentially lead to higher reaction rates and yields in the formation of the oxane ring.

Ethereal solvents , like tetrahydrofuran (B95107) (THF) and diethyl ether, are also commonly employed, particularly if a Grignard-type reaction is utilized to form a key intermediate. These solvents are relatively non-polar and aprotic, and their ability to coordinate with metal cations can be advantageous in certain organometallic reactions.

The selection of a solvent would also be guided by the reaction temperature. For instance, a higher boiling point solvent might be necessary to drive the reaction to completion. However, elevated temperatures could also lead to undesirable side reactions, such as elimination.

A systematic study of various solvents would be necessary to determine the optimal conditions for the synthesis of this compound. The following table outlines hypothetical research findings for solvent screening in a potential Williamson ether synthesis approach:

SolventDielectric Constant (ε)Boiling Point (°C)Hypothetical Yield (%)Remarks
Dimethylformamide (DMF)36.715385High yield due to excellent solvation of cations.
Tetrahydrofuran (THF)7.66665Moderate yield, common for organometallic intermediates.
Acetonitrile37.58278Good alternative to DMF with a lower boiling point.
Dichloromethane (DCM)9.14045Lower yield, may be suitable for reactions at ambient temperature.

This table is a hypothetical representation of potential research findings and is not based on published experimental data for this specific compound.

Catalyst Selection and Optimization

In many synthetic routes, the use of a catalyst can dramatically improve reaction efficiency. For the synthesis of this compound, particularly via a Williamson ether synthesis, a phase-transfer catalyst (PTC) could be highly beneficial.

A PTC facilitates the transfer of the alkoxide from an aqueous or solid phase to an organic phase where the alkyl halide is present. This is particularly useful if the alkoxide has limited solubility in the organic solvent. Quaternary ammonium (B1175870) salts, such as tetrabutylammonium bromide (TBAB), and crown ethers are common examples of PTCs.

The optimization of the catalyst would involve screening different types of PTCs and varying their concentrations. The choice of catalyst can affect the reaction rate and may help to suppress side reactions.

For instance, in a hypothetical phase-transfer catalyzed synthesis, the following parameters could be investigated:

CatalystCatalyst Loading (mol%)Hypothetical Reaction Time (h)Hypothetical Yield (%)
Tetrabutylammonium Bromide (TBAB)5690
Tetrabutylammonium Iodide (TBAI)5492
18-Crown-62888
No Catalyst-4820

This table is a hypothetical representation of potential research findings and is not based on published experimental data for this specific compound.

In addition to phase-transfer catalysts, if the synthesis involves a metal-mediated coupling reaction, the choice of the metal catalyst (e.g., palladium, copper) and the corresponding ligand would be critical. The ligand can influence the catalyst's stability, activity, and selectivity. Optimization would involve screening a library of ligands to identify the one that provides the highest yield and purity of this compound.

Chemical Reactivity and Transformation Studies of 2 1 Bromomethyl Cyclobutyl Oxane

Reactivity of the Bromomethyl Group

The primary site of reactivity in 2-[1-(Bromomethyl)cyclobutyl]oxane is the bromomethyl group. The carbon-bromine bond is polarized, rendering the methylene (B1212753) carbon electrophilic and susceptible to attack by nucleophiles. The bromine atom is a good leaving group, facilitating a variety of substitution and elimination reactions.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of the reactivity of this compound, proceeding primarily through an S(_N)2 mechanism. This involves the backside attack of a nucleophile on the electrophilic carbon of the bromomethyl group, leading to the displacement of the bromide ion and the formation of a new bond. libretexts.org

In the presence of a suitable internal nucleophile, this compound can undergo intramolecular cyclization. A key potential transformation is the formation of a spirocyclic ether. If the oxane ring were to contain a hydroxyl group positioned appropriately, an intramolecular Williamson ether synthesis could occur. masterorganicchemistry.com This reaction would proceed via deprotonation of the hydroxyl group to form an alkoxide, which would then act as an internal nucleophile, attacking the bromomethyl carbon to form a spiro-ether. The formation of five- and six-membered rings through such intramolecular substitutions is generally favored. masterorganicchemistry.com

For instance, the synthesis of spirocyclic tetrahydropyrans has been achieved through Prins-type cyclizations, demonstrating the feasibility of forming such spiro systems. clockss.org While direct evidence for the intramolecular cyclization of a hydroxylated derivative of this compound is not available, the principles of intramolecular S(_N)2 reactions suggest this would be a viable pathway to form a spiro[cyclobutane-1,2'-oxane] system, a novel heterocyclic scaffold. clockss.orgnih.gov

Table 1: Plausible Intramolecular Cyclization of a Functionalized this compound Derivative

Reactant (Hypothetical)ReagentProductReaction Type
2-[1-(Bromomethyl)cyclobutyl]-4-hydroxytetrahydropyranNaHSpiro[cyclobutane-1,2'- nih.govoxabicyclo[3.3.1]nonane]Intramolecular Williamson Ether Synthesis

Intermolecular substitution reactions offer a broad scope for modifying the this compound structure. A wide array of nucleophiles can displace the bromide ion, leading to the introduction of new functional groups. These reactions are typically carried out in a suitable solvent, and the reaction rate is dependent on the concentration of both the substrate and the nucleophile, characteristic of an S(_N)2 mechanism. libretexts.org

Common nucleophiles that could be employed include hydroxides, alkoxides, cyanides, azides, and thiolates. For example, reaction with sodium cyanide would yield the corresponding nitrile, which can be a precursor to carboxylic acids or amines. The use of sodium azide (B81097) would introduce an azido (B1232118) group, which can be subsequently reduced to a primary amine.

Table 2: Representative Intermolecular Nucleophilic Substitution Reactions

NucleophileProductPotential Subsequent Transformations
Cyanide (CN)2-[1-(Cyaomethyl)cyclobutyl]oxaneHydrolysis to carboxylic acid, reduction to amine
Azide (N(_3^-))2-[1-(Azidomethyl)cyclobutyl]oxaneReduction to primary amine
Alkoxide (RO)2-[1-(Alkoxymethyl)cyclobutyl]oxaneEther derivatives with varying alkyl groups
Thiolate (RS)2-[1-(Alkylthiomethyl)cyclobutyl]oxaneThioether derivatives

Elimination Reactions leading to Olefins

Elimination reactions, primarily following an E2 mechanism, can compete with nucleophilic substitution, particularly in the presence of strong, sterically hindered bases. ksu.edu.sa In the case of this compound, a strong base can abstract a proton from the carbon adjacent to the bromomethyl group (the cyclobutyl carbon), leading to the formation of an exocyclic double bond and the elimination of hydrogen bromide. This would result in the formation of 2-(1-methylenecyclobutyl)oxane.

The use of bulky bases, such as potassium tert-butoxide (KOt-Bu), is known to favor elimination over substitution. masterorganicchemistry.com The regioselectivity of elimination reactions in related systems is governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene. libretexts.org However, in cases of significant steric hindrance, the Hofmann product (the less substituted alkene) may be favored. For this compound, elimination can only lead to the exocyclic methylene product.

Table 3: Predicted Elimination Reaction

ReactantBaseProductReaction Type
This compoundPotassium tert-butoxide (KOt-Bu)2-(1-Methylenecyclobutyl)oxaneE2 Elimination

Radical Reactions and Bond Homolysis

The carbon-bromine bond in this compound can undergo homolytic cleavage upon treatment with radical initiators, such as azobisisobutyronitrile (AIBN), or upon photolysis. This generates a primary radical, the 2-[1-(cyclobutyl)methyl]oxane radical. The fate of this radical intermediate is influenced by the stability of the subsequent products.

A key reaction pathway for cyclobutylcarbinyl radicals is ring opening, which is driven by the relief of the inherent ring strain of the cyclobutane (B1203170) ring (approximately 26 kcal/mol). Current time information in Bangalore, IN.acs.orgugent.be This ring opening can proceed in two ways: cleavage of the C1-C2 bond to form a primary radical or cleavage of the C1-C4 bond to form a secondary radical. The latter is generally more favorable due to the formation of a more stable radical intermediate. This ring-opening would lead to a substituted pentenyl radical, which can then undergo further reactions, such as hydrogen abstraction or cyclization.

Alternatively, the initially formed radical can undergo rearrangement. For instance, a 1,2-hydride shift could occur, though this is less likely for primary radicals. More significantly, the cyclobutylcarbinyl radical is known to undergo ring expansion to a cyclopentyl radical, a process that is also driven by the relief of ring strain. ugent.beunit.no

Table 4: Potential Radical-Mediated Transformations

InitiatorIntermediatePotential ProductsReaction Type
AIBN / Bu(_3)SnH2-[1-(Cyclobutyl)methyl]oxane radicalRing-opened products (substituted pentenes), Ring-expanded products (cyclopentyl derivatives)Radical ring opening/rearrangement

Reactivity of the Cyclobutyl Ring System

The cyclobutane ring in this compound is characterized by significant ring strain, which influences its reactivity. unit.no This strain arises from both angle strain (bond angles of approximately 90° instead of the ideal 109.5° for sp³ hybridized carbons) and torsional strain from eclipsing interactions of adjacent hydrogen atoms. unit.no This stored energy can serve as a driving force for reactions that lead to ring opening or ring expansion.

Under certain conditions, particularly those involving the formation of a carbocation adjacent to the ring, the cyclobutyl ring can undergo rearrangement. For example, solvolysis of 1-bromocyclobutane derivatives is known to proceed with rearrangement to cyclopropylcarbinyl and allylcarbinyl systems. researchgate.netacs.org In the context of this compound, if a carbocation were to be generated at the exocyclic methylene carbon (for instance, through the loss of the bromide ion in a polar, non-nucleophilic solvent), a Wagner-Meerwein rearrangement could occur, leading to ring expansion to a cyclopentyl cation. This cation would then be trapped by the solvent or another nucleophile.

Furthermore, reactions that involve the formation of a radical on the cyclobutyl ring itself could also lead to ring opening, similar to the processes described for the cyclobutylcarbinyl radical.

Ring Expansion and Contraction Reactions

The presence of a bromomethyl group on a cyclobutane ring provides a direct pathway to the highly reactive cyclobutylcarbinyl cation, a key intermediate in ring expansion reactions. The primary driving force for these reactions is the relief of ring strain inherent in the four-membered cyclobutane system.

Under solvolytic conditions or in the presence of a Lewis acid, the departure of the bromide ion from this compound would generate the corresponding cyclobutylcarbinyl cation. This cation is predisposed to undergo a rapid, often stereospecific, 1,2-alkyl shift, leading to the expansion of the four-membered ring into a more stable five-membered cyclopentyl system. acs.orgsemanticscholar.org For instance, treatment with silver tetrafluoroborate (B81430) (AgBF₄) in a non-nucleophilic solvent is a classic method to induce such rearrangements, likely yielding a cyclopentanol (B49286) derivative after aqueous workup. ugent.be

While ring expansion is the predominant pathway for cyclobutylcarbinyl systems, ring contraction to a cyclopropylmethyl cation is also a possibility, though generally less favored unless specific structural or electronic factors are at play.

Table 1: Predicted Products from Ring Expansion Reactions

Reagent/Condition Intermediate Expected Major Product
H₂O, heat (Solvolysis) Cyclobutylcarbinyl cation 1-(Oxan-2-yl)cyclopentan-1-ol
AgBF₄ in CH₂Cl₂, then H₂O Cyclobutylcarbinyl cation 1-(Oxan-2-yl)cyclopentan-1-ol

Rearrangement Processes involving Cyclobutyl Cations

The formation of a carbocation on the cyclobutane ring itself or adjacent to it, as in the case of the cyclobutylcarbinyl cation derived from this compound, initiates a cascade of potential rearrangements. nih.gov The Wagner-Meerwein rearrangement is the principal process, driven by the energetic benefit of converting a strained four-membered ring into a less-strained five-membered ring. semanticscholar.orgbeilstein-journals.org

Computational studies and experimental evidence on similar systems suggest that the rearrangement from the cyclobutylcarbinyl cation to the cyclopentyl cation is a concerted process that avoids the formation of a discrete secondary carbocation intermediate. semanticscholar.org The stereochemistry of the starting material can influence the stereochemical outcome of the rearranged product. acs.org For this compound, this rearrangement would result in a tertiary cyclopentyl cation stabilized by the adjacent oxygen of the oxane ring, which would then be trapped by a solvent molecule or a counter-ion.

Functionalization of the Cyclobutyl Core

Beyond rearrangements, the cyclobutyl moiety of this compound can undergo various functionalization reactions. The primary bromide is a versatile handle for introducing a wide array of functional groups via nucleophilic substitution. cymitquimica.com

Nucleophilic Substitution: The bromomethyl group is susceptible to Sₙ2 reactions with a variety of nucleophiles. eastfine.net This allows for the introduction of groups such as nitriles (using NaCN), azides (using NaN₃), or larger carbon frameworks through coupling with organometallic reagents.

Elimination Reactions: In the presence of a strong, sterically hindered base like potassium tert-butoxide (KOtBu), an E2 elimination reaction can occur, leading to the formation of 2-(1-methylenecyclobutyl)oxane.

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds, even on strained rings like cyclobutane. nih.govnih.govacs.org Catalytic systems, often employing palladium or rhodium, can selectively activate C-H bonds, allowing for the introduction of aryl or alkyl groups directly onto the cyclobutane core, although regioselectivity can be a challenge. nih.gov

Reactivity of the Tetrahydropyran (B127337) (Oxane) Ring System

The tetrahydropyran (oxane) ring is generally a stable cyclic ether. Its reactivity is primarily centered on the ether oxygen, which can be protonated or coordinate to Lewis acids, activating the ring towards nucleophilic attack.

Ring-Opening Reactions (e.g., Hydrolysis, Nucleophilic Attack)

The C-O bonds of the oxane ring can be cleaved under specific conditions, leading to ring-opening.

Acid-Catalyzed Hydrolysis: In the presence of strong aqueous acid (e.g., H₂SO₄, HCl), the ether oxygen is protonated, forming a good leaving group. Subsequent attack by water at one of the α-carbons (C2 or C6) would lead to a ring-opened diol. For this compound, the attack would occur at the C2 position, ultimately yielding 5-hydroxy-1-(1-(bromomethyl)cyclobutyl)pentan-1-one after tautomerization of the initial enol product. The reaction is often driven by the formation of an intermediate oxocarbenium ion. nih.govnih.gov

Lewis Acid-Mediated Opening: Lewis acids such as samarium triiodide (SmI₃) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can catalyze the ring-opening of tetrahydropyrans by reaction with nucleophiles like acyl chlorides. acs.orgtandfonline.com This would result in a halo-substituted ester.

Reductive Cleavage: Treatment with strong reducing agents like lithium aluminum hydride (LiAlH₄) in the presence of a Lewis acid can also effect ring-opening, though this is less common than for smaller cyclic ethers like epoxides. youtube.com More modern methods utilize hydrosilanes with catalysts like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) for the selective reduction of cyclic ethers. rsc.orgnih.gov

Table 2: Potential Products from Oxane Ring-Opening Reactions

Reagent/Condition Mechanism Expected Major Product
H₃O⁺, heat Acid-catalyzed hydrolysis 6-(1-(Bromomethyl)cyclobutyl)-6-hydroxyhexanal
Acyl Chloride, Lewis Acid Lewis acid-catalyzed nucleophilic attack 5-chloro-1-(1-(bromomethyl)cyclobutyl)pentyl ester

Stereochemical Influence on Ring Reactivity

The stereochemistry of the oxane ring and its substituents plays a crucial role in its reactivity, particularly in nucleophilic substitution and ring-opening reactions. nih.gov The chair-like conformation of the tetrahydropyran ring places substituents in either axial or equatorial positions.

In Sₙ1-type reactions proceeding through an oxocarbenium ion intermediate, the incoming nucleophile generally attacks from the face that minimizes steric interactions, often leading to a predictable diastereomeric product. nih.gov For Sₙ2-like reactions at the anomeric center (C2), nucleophilic attack occurs with inversion of configuration. The choice of solvent can significantly influence the reaction pathway, with nonpolar solvents favoring Sₙ2 and polar solvents favoring Sₙ1 mechanisms. acs.orgresearchgate.net The stereocenter at the C2 position of this compound would therefore direct the stereochemical outcome of any transformations involving the oxane ring.

Oxidation and Reduction Chemistry of the Cyclic Ether

The carbon atoms adjacent to the ether oxygen are susceptible to oxidation. Ruthenium tetroxide (RuO₄), a powerful oxidizing agent, is known to oxidize ethers to esters or lactones. nih.govwikipedia.org In the case of this compound, oxidation with RuO₄ (generated catalytically from RuO₂ with NaIO₄) would be expected to occur at the C2 position, yielding a lactone. researchgate.net

The reduction of the C-O bonds in a saturated cyclic ether like tetrahydropyran is challenging but can be achieved. Catalytic systems involving hydrosilanes are effective for the reductive ring-opening to diols. nih.govorganic-chemistry.org

Table 3: Compound Names Mentioned in Article

Compound Name
This compound
Cyclobutylcarbinyl cation
Cyclopentanol
Cyclopropylmethyl cation
Silver tetrafluoroborate
1-(Oxan-2-yl)cyclopentan-1-ol
1-(Oxan-2-yl)cyclopentyl formate
Cyclopentyl cation
Potassium tert-butoxide
2-(1-Methylenecyclobutyl)oxane
5-hydroxy-1-(1-(bromomethyl)cyclobutyl)pentan-1-one
Oxocarbenium ion
Samarium triiodide
Trimethylsilyl trifluoromethanesulfonate
6-(1-(Bromomethyl)cyclobutyl)-6-hydroxyhexanal
5-chloro-1-(1-(bromomethyl)cyclobutyl)pentyl ester
1-(1-(Bromomethyl)cyclobutyl)pentan-1,5-diol
Lithium aluminum hydride
Tris(pentafluorophenyl)borane

Multi-Component Reactions and Cascade Transformations

Multi-component reactions (MCRs) and cascade (or tandem) transformations are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without the isolation of intermediates. wikipedia.orgresearchgate.net These approaches are cornerstones of modern organic synthesis, offering advantages in terms of atom economy, reduced waste, and the rapid generation of molecular complexity. 20.210.105nih.gov For a substrate like This compound , the reactive bromomethyl group is the most likely site for initiating such reaction sequences.

Theoretical Multi-Component Reaction Schemes

The alkyl bromide functionality in This compound can be leveraged in several hypothetical MCR scenarios. One plausible approach involves its conversion into an organometallic reagent, which then participates in a multi-component coupling. For instance, the formation of a Grignard or an organozinc reagent could be the entry point into a variety of transformations.

A hypothetical three-component reaction could involve the in-situ formation of an organozinc reagent from This compound , which then undergoes a Negishi-type cross-coupling with a vinyl or aryl halide, followed by an interception of the resulting organopalladium intermediate with a third component, such as carbon monoxide or an allene.

Another theoretical MCR could be a variation of an isocyanide-based reaction. While not a typical substrate, one could envision a scenario where the bromide is first displaced by a nucleophile, such as a primary amine, to form a secondary amine in situ. This new amine could then participate in a Ugi or Passerini-type reaction with an aldehyde, a carboxylic acid, and an isocyanide, thereby incorporating the cyclobutyl-oxane moiety into a complex peptide-like scaffold. nih.gov

The following table outlines a theoretical three-component reaction based on the initial formation of an organometallic species from This compound .

Table 1: Theoretical Three-Component Reaction of this compound

Entry Aldehyde Component Trapping Agent Potential Product Hypothetical Yield (%)
1 Benzaldehyde Allyl Bromide 1-(1-(Tetrahydro-2H-pyran-2-yl)cyclobutyl)-2-phenylpent-4-en-1-ol 65
2 4-Chlorobenzaldehyde Benzoyl Chloride (4-chlorophenyl)(1-(1-(tetrahydro-2H-pyran-2-yl)cyclobutyl))methyl benzoate 72
3 Cyclohexanecarboxaldehyde Methyl Chloroformate Methyl (1-cyclohexyl-1-hydroxy-2-(1-(tetrahydro-2H-pyran-2-yl)cyclobutyl))methyl carbonate 68

Hypothetical Cascade Transformations

Cascade reactions initiated by the transformation of the bromomethyl group offer a pathway to novel heterocyclic systems. wikipedia.org A plausible cascade could be initiated by a nucleophilic substitution of the bromide, followed by an intramolecular cyclization.

For example, a reaction with a salicylaldehyde (B1680747) derivative could proceed via initial O-alkylation of the phenolic hydroxyl group. The resulting intermediate, which now tethers the aldehyde functionality to the cyclobutane core, could then undergo a subsequent acid-catalyzed intramolecular cyclization. This second step could involve the tetrahydropyran oxygen atom acting as a nucleophile, attacking the aldehyde to form a new fused polycyclic ether system. The nature of the final product would be highly dependent on the reaction conditions and the substitution pattern of the salicylaldehyde.

A different cascade approach could involve radical chemistry. The generation of a radical at the methylene-cyclobutyl position via treatment with a radical initiator (e.g., AIBN) and a hydrogen atom donor (e.g., tributyltin hydride) could lead to a cascade of events. If other reactive functional groups are present in the molecule or added to the reaction mixture, a sequence of intermolecular addition followed by intramolecular cyclization could be envisioned to construct complex ring systems.

The table below illustrates a hypothetical tandem substitution-cyclization cascade.

Table 2: Hypothetical Tandem Substitution-Cyclization Cascade

Entry Binucleophile Catalyst/Conditions Potential Fused Product Hypothetical Yield (%)
1 Salicylaldehyde 1. K₂CO₃, Acetone, reflux; 2. p-TsOH, Toluene, reflux Spiro[cyclobutane-1,2'- Current time information in Bangalore, IN.nih.govdioxino[4,5,6-de]chromane] derivative 75
2 2-Aminobenzonitrile 1. NaH, DMF; 2. Lewis Acid (e.g., ZnCl₂) Quinazoline derivative fused with a spiro-cyclobutane-oxane moiety 60
3 2-Mercaptopyridine 1. Cs₂CO₃, CH₃CN; 2. Heat Thiazolo[3,2-a]pyridinium derivative with spiro-cyclobutane-oxane substituent 78

These theoretical pathways underscore the potential utility of This compound as a versatile building block in advanced organic synthesis. Experimental validation would be required to determine the actual feasibility and efficiency of these proposed multi-component and cascade reactions.

Advanced Spectroscopic and Analytical Investigations of 2 1 Bromomethyl Cyclobutyl Oxane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure, conformation, and dynamics in solution. For a molecule like 2-[1-(Bromomethyl)cyclobutyl]oxane, a suite of NMR experiments would be utilized to assign all proton (¹H) and carbon (¹³C) signals and to probe its three-dimensional structure.

Detailed 1D and 2D NMR for Structural Assignment and Conformational Analysis

¹H NMR Spectroscopy: The proton NMR spectrum would provide the initial overview of the electronic environment of the hydrogen atoms. Based on analogous structures, the chemical shifts can be predicted. For instance, in 1-(bromomethyl)-1-ethylcyclobutane, the bromomethyl protons (-CH₂Br) appear as a singlet at approximately 3.42 ppm . The protons on the oxane ring would likely exhibit complex splitting patterns due to diastereotopicity and spin-spin coupling, with signals typically found in the range of 3.0-4.5 ppm for protons adjacent to the oxygen and 1.2-2.0 ppm for the remaining methylene (B1212753) protons. The cyclobutane (B1203170) protons are expected to resonate as a complex multiplet between 1.8 and 2.5 ppm .

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon environments. The carbon of the bromomethyl group is anticipated to appear around 44 ppm . The spiro carbon, being quaternary, would likely have a chemical shift in the range of 40-50 ppm. The carbons of the oxane ring would be observed with the carbon adjacent to the oxygen (C-2 and C-6) appearing further downfield (typically 60-80 ppm) than the other carbons (20-40 ppm). The cyclobutane ring carbons would likely resonate in the range of 15-35 ppm .

2D NMR Spectroscopy: To definitively assign these signals and understand the connectivity and spatial relationships within the molecule, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. It would be crucial for tracing the connectivity within the oxane and cyclobutane rings. For example, cross-peaks would be expected between the protons on adjacent carbons of the oxane ring and within the cyclobutane methylene groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom. chemicalbook.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. acs.org It would be instrumental in piecing together the entire molecular structure by connecting the different spin systems. For example, correlations would be expected from the bromomethyl protons to the spiro carbon and the adjacent cyclobutane carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. jocpr.comresearchgate.net NOESY would be critical for determining the stereochemistry and preferred conformation of the molecule, particularly the relative orientation of the oxane and cyclobutane rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-CH₂Br~ 3.4 - 3.7~ 40 - 45
Spiro C-~ 40 - 50
Oxane C2-H~ 3.5 - 4.0~ 70 - 80
Oxane C6-H₂~ 3.0 - 3.8~ 60 - 70
Oxane C3, C4, C5-H₂~ 1.2 - 2.0~ 20 - 40
Cyclobutane CH₂~ 1.8 - 2.5~ 15 - 35

Note: These are predicted values based on analogous structures and general chemical shift ranges. Actual experimental values may vary.

Dynamic NMR Studies for Ring Inversion or Rotational Barriers

The oxane ring exists in a chair conformation, which can undergo ring inversion. Similarly, the puckered cyclobutane ring also has a degree of flexibility. Dynamic NMR (DNMR) studies, involving recording NMR spectra at variable temperatures, could provide information on the energy barriers associated with these conformational changes. ajgreenchem.com At low temperatures, the exchange between different conformations might be slow enough on the NMR timescale to observe separate signals for the axial and equatorial protons, for example. As the temperature increases, these signals would broaden and eventually coalesce into a time-averaged signal. Analysis of the lineshape changes with temperature can be used to calculate the activation energy for the ring inversion process.

Quantitative NMR for Reaction Monitoring

Quantitative NMR (qNMR) is a powerful technique for determining the concentration or purity of a sample without the need for a calibration curve, by comparing the integral of an analyte signal to that of a certified internal standard. acs.orgamericanelements.com In the context of this compound, qNMR could be employed to monitor the progress of reactions involving this compound, such as nucleophilic substitution at the bromomethyl group. By integrating a characteristic signal of the starting material and a signal from the product, the conversion of the reaction could be accurately determined over time.

Mass Spectrometry for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental composition, C₁₀H₁₇BrO. The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). Fragmentation patterns observed in the HRMS spectrum would also provide valuable structural information. Expected fragmentation pathways could include the loss of the bromine atom, cleavage of the oxane ring, or fragmentation of the cyclobutane ring.

Table 2: Predicted HRMS Fragments for this compound

FragmentPredicted m/zDescription
[C₁₀H₁₇BrO]⁺232/234Molecular Ion
[C₁₀H₁₇O]⁺153Loss of Br•
[C₅H₈Br]⁺147/149Cleavage of the spiro junction
[C₅H₉O]⁺85Oxane ring fragment

Note: The m/z values are for the most abundant isotopes. The presence of bromine will result in isotopic doublets.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be particularly useful for analyzing the purity of this compound and for monitoring reaction mixtures. For instance, in a reaction where this compound is a reactant, GC-MS could separate the starting material from products and byproducts, and the mass spectrum of each component could be obtained for identification. The retention time from the GC would provide an additional parameter for identification and quantification. The analysis of halogenated ethers and similar compounds by GC-MS is a well-established method.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural characterization of this compound. These methods provide detailed information about the molecule's functional groups and can offer insights into its conformational arrangement by probing the vibrational modes of its chemical bonds. psu.edu

The analysis of the IR and Raman spectra allows for the identification of characteristic vibrations associated with the oxane ring, the cyclobutane ring, and the bromomethyl group. The C-O-C stretching vibration of the oxane (tetrahydropyran) ring is a key feature, typically appearing as a strong band in the IR spectrum in the region of 1150-1050 cm⁻¹. The exact position can be sensitive to the conformation of the ring. The C-Br stretching vibration is expected in the lower frequency region of the spectrum, generally between 650 and 550 cm⁻¹, providing clear evidence for the presence of the bromomethyl group.

The cyclobutane ring exhibits characteristic C-H stretching vibrations just below 3000 cm⁻¹ and ring puckering vibrations at lower frequencies. nist.gov The large amplitude motion of four-membered rings can lead to complex spectral features, and the substitution pattern influences these vibrations. nist.gov Analysis of the fine structure of these bands can yield information about the molecule's three-dimensional structure.

Raman spectroscopy provides complementary information. While the C-O-C stretch is often weaker in the Raman spectrum compared to the IR, symmetric vibrations and those of the carbon skeleton are typically strong. nih.gov The combination of both IR and Raman data allows for a more complete assignment of the vibrational modes, as governed by the principles of molecular symmetry and selection rules. psu.edu For a molecule like this compound, which lacks a center of symmetry, many vibrational modes are expected to be active in both IR and Raman spectra.

Table 1: Expected Vibrational Frequencies for this compound

Functional Group/Vibrational Mode Expected Frequency Range (cm⁻¹) Typical Intensity (IR) Typical Intensity (Raman)
C-H Stretch (Aliphatic) 2990 - 2850 Strong Strong
CH₂ Scissoring 1470 - 1440 Medium Medium
C-O-C Asymmetric Stretch (Ether) 1150 - 1050 Strong Weak
C-C Stretch (Ring) 1200 - 800 Medium-Weak Strong

Note: These are generalized frequency ranges. The exact positions of the bands for this compound would require experimental measurement or high-level computational modeling. nih.gov

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are indispensable for determining the purity of this compound and for separating its different stereoisomers. Given its structure, both achiral and chiral high-performance liquid chromatography (HPLC) are highly relevant.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the chemical purity of this compound. It allows for the separation of the main compound from any impurities arising from its synthesis, such as starting materials, by-products, or degradation products. researchgate.net

For a moderately polar compound like this, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this setup, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. arabjchem.org The compound is retained on the column and then eluted, with detection commonly performed using an ultraviolet (UV) detector if the analyte possesses a chromophore, or more universally with a refractive index (RI) detector or an evaporative light scattering detector (ELSD) since this compound lacks a strong UV chromophore. acs.org

The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A well-developed HPLC method can achieve high sensitivity, allowing for the detection and quantification of impurities at very low levels. researchgate.net

Table 2: Typical RP-HPLC Conditions for Purity Analysis

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) arabjchem.org
Mobile Phase Isocratic or gradient mixture of Acetonitrile and Water acs.org
Flow Rate 1.0 mL/min arabjchem.org
Column Temperature 30 - 40 °C researchgate.net
Detector Refractive Index (RI) or Evaporative Light Scattering (ELSD)

| Injection Volume | 10 - 20 µL |

The structure of this compound contains a quaternary stereocenter at the carbon atom where the cyclobutyl and oxane rings are joined. This chirality means the compound can exist as a pair of non-superimposable mirror images, known as enantiomers. acs.orggcms.cz Since enantiomers often exhibit different biological activities, it is crucial to be able to separate them and determine the enantiomeric excess (% ee) of a given sample. chromatographyonline.com

Chiral chromatography is the definitive method for this purpose. sigmaaldrich.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, therefore, separation. elementlabsolutions.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including cyclic ethers. elementlabsolutions.com

The separation can be performed using normal-phase (e.g., hexane/isopropanol mobile phase) or reversed-phase conditions. Supercritical fluid chromatography (SFC) has also emerged as a powerful alternative, often providing faster and more efficient separations. chromatographyonline.com After separation, the % ee is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Table 3: Plausible Chiral HPLC/SFC Conditions for Enantiomeric Separation

Parameter Condition
Column (CSP) Polysaccharide-based (e.g., Cellulose or Amylose derivatives) elementlabsolutions.com
Technique HPLC (Normal Phase) or SFC
Mobile Phase (HPLC) Hexane / Isopropanol mixture
Mobile Phase (SFC) Supercritical CO₂ / Co-solvent (e.g., Methanol, Ethanol) chromatographyonline.com
Detector UV (if derivatized) or RI/ELSD
Flow Rate 1-3 mL/min

| Temperature | Ambient or controlled (e.g., 25 °C) |

The successful application of these advanced analytical techniques is fundamental to fully characterizing the chemical purity and stereochemical integrity of this compound, ensuring its suitability for further research and application.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Acetonitrile
Methanol
Isopropanol

Computational and Theoretical Chemistry of 2 1 Bromomethyl Cyclobutyl Oxane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, derived from its electronic structure. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about molecular geometries, energies, and various spectroscopic properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. google.com For 2-[1-(Bromomethyl)cyclobutyl]oxane, DFT would be employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. cnr.itresearchgate.net This involves finding the coordinates on the potential energy surface that correspond to the minimum energy. researchgate.netyoutube.com

The process begins with an initial guess of the molecular structure, which is then iteratively refined to lower its energy. youtube.com Various combinations of functionals (e.g., B3LYP, PBE) and basis sets (e.g., 6-31G*, def2-TZVP) can be used, with the choice depending on the desired accuracy and available computational resources. google.com The inclusion of dispersion corrections, such as Grimme's D3, is often crucial for accurately describing noncovalent interactions, which can be significant in a molecule of this size. google.com

Once the optimized geometry is obtained, a wealth of information about the electronic structure can be extracted. This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These electronic properties are key to understanding the molecule's reactivity, polarity, and intermolecular interactions.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound

ParameterValue
C-O (oxane ring) Bond Length1.43 Å
C-C (cyclobutyl ring) Bond Length1.55 Å
C-Br Bond Length1.95 Å
C-O-C (oxane ring) Bond Angle111.5°
C-C-C (cyclobutyl ring) Bond Angle88.9°
Dihedral Angle (C-C-C-C cyclobutyl)25.0°

Note: The data in this table is hypothetical and serves as an illustration of the types of parameters obtained from DFT calculations.

Conformational Analysis and Energy Landscapes

The presence of flexible rings and a rotatable bromomethyl group in this compound suggests that it can exist in multiple conformations. Conformational analysis aims to identify these different stable arrangements (conformers) and to map out the energy landscape that connects them. kallipos.gr

Computational methods can systematically explore the potential energy surface by rotating key dihedral angles and calculating the energy of each resulting conformation. kallipos.gr This process can identify the global minimum energy conformation as well as other low-energy local minima. The energy differences between these conformers and the energy barriers for their interconversion provide insight into the molecule's flexibility and the relative populations of each conformer at a given temperature. This information is crucial for understanding how the molecule's shape influences its properties and interactions.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be invaluable for the identification and characterization of a compound. By calculating the magnetic shielding of atomic nuclei, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govuni-koeln.dearxiv.org Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, one can predict the vibrational frequencies that correspond to peaks in an infrared (IR) spectrum. researchgate.net

These predictions can be compared with experimental spectra to confirm the structure of a synthesized compound. Furthermore, analyzing the predicted vibrational modes can help in assigning the peaks in an experimental IR spectrum to specific molecular motions. For NMR, accurate prediction of chemical shifts can aid in the assignment of signals in complex spectra. nih.govliverpool.ac.uk

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₂-Br3.4545.2
Quaternary Cyclobutyl C-50.1
CH (Oxane, adjacent to O)3.8075.8
CH₂ (Oxane, adjacent to CH)1.6530.5
CH₂ (Oxane, adjacent to O)3.6068.9

Note: The data in this table is hypothetical and for illustrative purposes. Actual values would be obtained from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. ua.ac.benih.gov In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field, which is a set of empirical energy functions. ua.ac.be

By solving Newton's equations of motion for every atom in the system, MD simulations can track the trajectory of the molecule, providing a detailed view of its conformational flexibility. ua.ac.bebiorxiv.org For this compound, an MD simulation would reveal how the oxane and cyclobutane (B1203170) rings pucker and how the bromomethyl group rotates. This information is complementary to the static picture from conformational analysis and provides a more realistic representation of the molecule's behavior in a given environment, such as in a solvent. scielo.br

Mechanistic Studies through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping out the potential energy surface of a reaction, it is possible to identify the most likely pathway from reactants to products.

Transition State Characterization

A key aspect of mechanistic studies is the characterization of the transition state, which is the highest energy point along the reaction coordinate. uu.nl The transition state represents the energy barrier that must be overcome for the reaction to occur. Computational methods can be used to locate the geometry of the transition state and calculate its energy. youtube.com

For a reaction involving this compound, such as a nucleophilic substitution at the bromomethyl group, computational modeling could be used to determine the structure of the transition state. A frequency calculation on the located transition state structure would show one imaginary frequency, corresponding to the motion along the reaction coordinate, confirming it as a true transition state. researchgate.net The energy of the transition state relative to the reactants provides the activation energy, a critical parameter for understanding the reaction's kinetics.

Reaction Coordinate Analysis

A reaction coordinate analysis for a molecule like this compound would typically focus on the nucleophilic substitution reactions at the primary carbon bearing the bromine atom, as this is the most reactive site. The presence of the spirocyclic ether and the cyclobutane ring introduces unique steric and electronic factors that influence the reaction pathway.

A likely reaction to be studied is the SN2 (substitution nucleophilic, bimolecular) reaction, where a nucleophile attacks the carbon atom, and the bromide ion leaves in a concerted step. numberanalytics.com The reaction coordinate diagram for such a process would map the energy of the system as the nucleophile approaches and the carbon-bromine bond breaks.

Hypothetical Reaction Coordinate Analysis for SN2 Reaction:

A computational study, likely employing Density Functional Theory (DFT), would model the approach of a nucleophile (e.g., hydroxide, OH⁻) to the bromomethyl group. The key features of the reaction coordinate would be the reactants, a transition state, and the products.

Reactants: The initial state consists of the optimized geometries of this compound and the incoming nucleophile.

Transition State: This is the highest energy point on the reaction coordinate, featuring a trigonal bipyramidal geometry at the central carbon, with the nucleophile and the leaving group (bromide) in apical positions. numberanalytics.com The stability of this transition state is crucial in determining the reaction rate. The bulky spirocyclic group would likely influence the energy of the transition state due to steric hindrance.

Products: The final state comprises the substituted product, 2-[1-(hydroxymethyl)cyclobutyl]oxane, and the bromide ion.

The energy difference between the reactants and the transition state represents the activation energy (ΔG‡) of the reaction. A lower activation energy implies a faster reaction rate.

Illustrative Data Table for a Hypothetical SN2 Reaction Coordinate Analysis:

SpeciesRelative Energy (kcal/mol)Key Geometric Parameters (Å)
Reactants0.0C-Br: 1.97, Nu···C distance: > 3.5
Transition State+22.5 (Hypothetical)C-Br: ~2.4 (elongated), Nu···C distance: ~2.2 (forming)
Products-15.0 (Hypothetical)C-Br: > 4.0 (broken), C-Nu: 1.43 (formed)

Note: The energy values are hypothetical and would be determined through quantum mechanical calculations.

Computational studies on similar systems, such as the reactions of (bromomethyl)cyclobutane (B93029), indicate that nucleophilic substitution is a primary reaction pathway. The presence of the oxane ring in this compound could influence the reaction through long-range electronic effects or by acting as a coordinating site for certain reagents.

Structure-Reactivity Relationship Prediction

Predicting the structure-reactivity relationship for this compound involves understanding how its unique three-dimensional structure affects its chemical behavior. Quantitative Structure-Activity Relationship (QSAR) models are often employed for this purpose, correlating molecular descriptors with reactivity. tandfonline.comnih.gov

The key structural features of this compound that would be considered in a structure-reactivity analysis are:

The Bromomethyl Group: This is the primary reactive site, susceptible to nucleophilic attack. The polarizable C-Br bond is the key to its reactivity.

The Cyclobutane Ring: This strained ring system influences the geometry and stability of intermediates and transition states. The ring's rigidity can affect the approach of reactants.

Molecular Descriptors for Reactivity Prediction:

Computational methods can calculate a variety of molecular descriptors that can be correlated with reactivity. For this compound, these would include:

Electronic Descriptors:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical reactivity. A smaller gap generally suggests higher reactivity. nih.gov

Partial Atomic Charges: The charge distribution on the atoms, particularly on the carbon of the bromomethyl group, indicates its electrophilicity and susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MESP): This provides a visual representation of the charge distribution and helps identify electrophilic and nucleophilic sites. nih.gov

Steric Descriptors:

Molecular Volume and Surface Area: These descriptors quantify the steric hindrance around the reactive site.

Topological Indices: These numerical values are derived from the molecular graph and can encode information about branching and connectivity.

Illustrative Data Table of Predicted Reactivity Descriptors:

DescriptorPredicted Value (Hypothetical)Implication for Reactivity
HOMO-LUMO Gap (eV)5.8Indicates moderate reactivity.
Partial Charge on C (of CH₂Br)+0.15Confirms the electrophilic nature of this carbon atom.
Steric Hindrance Factor (Arbitrary Units)0.65Suggests significant steric shielding by the spirocyclic system.
Dipole Moment (Debye)2.1Indicates a polar molecule, influencing solubility and interactions.

Note: These values are for illustrative purposes and would be derived from computational models.

By developing QSAR models based on these and other descriptors for a series of related compounds, it would be possible to predict the reactivity of this compound in various chemical transformations. uma.ptacs.org Such models are invaluable in guiding synthetic efforts and in the design of new molecules with desired properties. Computational predictions for halogenated compounds have shown good agreement with experimental results in many cases. nih.gov

Synthetic Utility and Applications in Complex Organic Molecule Synthesis

2-[1-(Bromomethyl)cyclobutyl]oxane as a Building Block in Multi-Step Syntheses

The utility of this compound as a foundational element in multi-step synthetic sequences is predicated on the chemoselective reactivity of its functional groups. The primary alkyl bromide of the bromomethyl group presents a classical site for nucleophilic substitution, allowing for the facile introduction of a wide array of functionalities.

The synthesis of this key building block, while not extensively documented for this specific compound, can be conceptually approached through established methodologies. A plausible synthetic route would involve the initial preparation of (1-hydroxycyclobutyl)methanol. This diol could then undergo a selective protection of one hydroxyl group, followed by bromination of the remaining hydroxyl to yield a protected bromohydrin. Subsequent deprotection and etherification with a suitable five-carbon chain, followed by cyclization, would furnish the tetrahydropyran (B127337) ring. Alternatively, a key step could involve the reaction of a cyclobutanone (B123998) derivative with a suitable organometallic reagent to introduce the hydroxymethyl group, followed by etherification and ring-closing metathesis to form the tetrahydropyran ring, and subsequent bromination. A general approach for the synthesis of the related (bromomethyl)cyclobutane (B93029) involves the reaction of cyclobutylmethanol with triphenyl phosphite (B83602) and bromine. chemicalbook.com

The reactivity of the bromomethyl group is analogous to that of other neopentyl-like bromides. nih.gov Nucleophilic substitution reactions (SN2) with a variety of nucleophiles such as amines, thiols, cyanides, and carbanions can be employed to append diverse side chains. For instance, reaction with sodium azide (B81097) would yield the corresponding azidomethyl derivative, a precursor to amines, while reaction with sodium cyanide would introduce a nitrile group, which can be further elaborated into carboxylic acids or amines.

Table 1: Potential Nucleophilic Substitution Reactions of this compound

NucleophileReagent ExampleProduct Functional Group
AmineAmmonia, Primary/Secondary AminesPrimary/Secondary/Tertiary Amine
ThiolSodium thiomethoxideThioether
CyanideSodium cyanideNitrile
MalonateDiethyl malonateEster (after hydrolysis/decarboxylation)
AlkoxideSodium methoxideEther

These reactions underscore the potential of this compound as a versatile starting material for the synthesis of more complex molecules, where the tetrahydropyran-cyclobutane core is retained.

Scaffold Derivatization for Creation of Novel Chemical Entities

The derivatization of the this compound scaffold allows for the systematic exploration of chemical space around this unique spirocyclic core. Beyond simple nucleophilic displacement of the bromide, more complex transformations can be envisaged to create novel chemical entities with potential applications in medicinal chemistry and materials science.

The introduction of functionality via the bromomethyl group can be followed by modifications of the tetrahydropyran ring. For example, the ether linkage of the tetrahydropyran is generally stable but can be cleaved under harsh acidic conditions. More subtle modifications could involve the introduction of substituents on the tetrahydropyran ring prior to the final bromination step in the synthesis of the building block.

Furthermore, the cyclobutane (B1203170) ring itself, while generally inert, can participate in ring-opening or rearrangement reactions under specific conditions, particularly if strain can be relieved. The presence of the spirocyclic ether could influence the stereochemical outcome of such reactions. The development of methods for the regioselective functionalization of spirocyclobutenes suggests that related strategies could be applied to derivatives of this compound to introduce further diversity. nih.gov

Cyclobutyl and Tetrahydropyran Motif Incorporation into Complex Architectures

The combined presence of the cyclobutane and tetrahydropyran motifs in a single building block is particularly valuable for the synthesis of complex natural products and their analogues. The tetrahydropyran ring is a common feature in many polyether natural products and other biologically active molecules. Similarly, the cyclobutane ring is found in a variety of natural products and can impart unique conformational constraints and metabolic stability to drug candidates. baranlab.org

The use of this compound allows for the direct incorporation of a spiro[cyclobutane-1,2'-tetrahydropyran] fragment. This can be achieved by using the bromomethyl group as a handle to attach the building block to a larger molecular scaffold. For example, the bromide could be converted to an organometallic species (e.g., via lithium-halogen exchange or Grignard formation) which could then participate in additions to carbonyls or other electrophiles.

Alternatively, the building block could be used in fragment-based drug discovery, where the unique three-dimensional shape of the spirocyclic system could be exploited to interact with biological targets. The synthesis of spiro-annulated cyclobutane derivatives has been shown to be a valuable strategy for accessing novel chemical scaffolds. niscpr.res.in

Exploration of its Role in Ring-Opening/Expansion Polymerizations (if applicable to this type of oxane)

Ring-opening polymerization (ROP) is a powerful method for the synthesis of polymers from cyclic monomers. Cationic ring-opening polymerization (CROP) is a common method for the polymerization of cyclic ethers. mdpi.com However, six-membered rings like tetrahydropyran (oxane) are generally considered to be difficult to polymerize via CROP due to their low ring strain. snu.ac.kr The polymerization is often reversible and leads to low molecular weight oligomers.

For this compound, the tetrahydropyran ring is unlikely to undergo homopolymerization under typical CROP conditions. However, the presence of the spiro-fused cyclobutane ring introduces additional strain into the system, which might lower the thermodynamic barrier to polymerization. It is conceivable that under specific catalytic conditions, such as with highly active Lewis acids, some degree of oligomerization or co-polymerization with more reactive cyclic ethers could occur. For instance, the polymerization of substituted oxanes has been explored, and in some cases, can proceed. vulcanchem.comvulcanchem.com

It is important to note that the bromomethyl group would likely be reactive under the strongly electrophilic conditions required for CROP, potentially leading to side reactions. Therefore, if polymerization were a goal, protection of the bromomethyl group or its conversion to a less reactive functionality might be necessary.

Design and Synthesis of Mechanistically Probing Molecules

The unique structure of this compound makes it an interesting substrate for fundamental mechanistic studies in organic chemistry. numberanalytics.com The neopentyl-like arrangement of the bromomethyl group on the cyclobutane ring makes it prone to Wagner-Meerwein type rearrangements upon formation of a carbocation at the methylene (B1212753) carbon. youtube.comddugu.ac.inspcmc.ac.in

Solvolysis of this compound in various solvents would be expected to proceed through a carbocationic intermediate. The study of the product distribution, including rearranged products, could provide valuable insights into the migratory aptitude of the cyclobutane ring carbons versus other potential rearrangement pathways. The formation of cyclopentyl derivatives through ring expansion of cyclobutylmethylcarbinyl cations is a known process and could be a significant reaction pathway for this compound. ugent.be

Furthermore, the compound could be used to study the influence of the spiro-fused ether on the reactivity and stability of the adjacent carbocation. The oxygen atom of the tetrahydropyran ring could potentially participate in the reaction through anchimeric assistance, influencing the rate and stereochemical outcome of the substitution or rearrangement reactions. Comparing the solvolysis rates and product distributions with those of the simpler (bromomethyl)cyclobutane would allow for the quantification of the electronic and steric effects of the tetrahydropyran ring.

Q & A

Q. Critical Parameters :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance substitution yields, while non-polar solvents favor elimination byproducts .
  • Temperature : Elevated temperatures (80–100°C) accelerate bromomethylation but may increase ring strain-induced decomposition .
  • Purification : Recrystallization from ethanol/water mixtures or sublimation under reduced pressure improves purity .

Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks for the bromomethyl group (δ ~3.5–4.0 ppm for CH₂Br) and oxane oxygen’s deshielding effect on adjacent carbons .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals from cyclobutyl and oxane protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 235.16) and fragments indicative of cyclobutyl cleavage .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, critical for verifying strained cyclobutyl geometry .

Q. Data Interpretation Tips :

  • Compare experimental IR spectra with computational predictions (e.g., DFT) to validate functional groups .

How does the cyclobutyl moiety influence the reactivity of this compound in substitution and elimination reactions?

Advanced Research Question
The cyclobutyl ring’s strain (~110° bond angles vs. 109.5° in cyclohexane) increases reactivity:

  • Substitution Reactions : Enhanced electrophilicity at the bromomethyl group accelerates SN2 mechanisms with nucleophiles (e.g., azides, thiols) in polar solvents .
  • Elimination Reactions : Under basic conditions (e.g., KOtBu/THF), β-hydrogen abstraction leads to alkenes, favored by ring strain relief .

Q. Methodological Insight :

  • Kinetic studies using GC-MS or HPLC can quantify competing substitution/elimination pathways under varying conditions (e.g., solvent polarity, base strength) .

What are the potential biomedical applications of this compound, and what methodological approaches validate its bioactivity?

Advanced Research Question

  • Drug Design : The bromomethyl group acts as a "warhead" for covalent binding to cysteine residues in enzymes (e.g., proteases).
  • Validation Methods :
    • Enzyme Inhibition Assays : Measure IC₅₀ values using fluorogenic substrates .
    • Crystallography/Molecular Docking : Visualize covalent adduct formation with target proteins .
    • Cell-Based Toxicity Screens : Assess selectivity via viability assays (e.g., MTT) in cancer vs. normal cell lines .

Case Study : Analogues with trifluoromethoxy groups exhibit enhanced metabolic stability in pharmacokinetic studies .

How can researchers resolve contradictions in reported reaction outcomes for derivatives of this compound?

Advanced Research Question
Contradictions often arise from subtle differences in:

  • Reaction Conditions : Solvent polarity (e.g., DMSO vs. THF) alters nucleophilicity and reaction pathways .
  • Catalyst Loading : Excess base (e.g., NaOH) may hydrolyze the oxane ring, reducing yields .
  • Byproduct Analysis : Use GC-MS or LC-NMR to identify side products (e.g., dehydrohalogenation alkenes) .

Q. Resolution Strategy :

  • Reproduce experiments using controlled parameters (e.g., anhydrous solvents, inert atmosphere) and report detailed procedural metadata .

What computational methods are employed to predict the stability and reactivity of this compound?

Advanced Research Question

  • Density Functional Theory (DFT) :
    • Calculate strain energy (~25–30 kcal/mol for cyclobutane) and transition-state barriers for substitution/elimination .
    • Simulate IR and NMR spectra for comparison with experimental data .
  • Molecular Dynamics (MD) : Model solvation effects on reactivity in aqueous vs. organic media .
  • QSPR Models : Predict logP and solubility using descriptors like polar surface area and halogen count .

Validation : Cross-check computational results with kinetic isotope effects (KIE) or isotopic labeling experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.